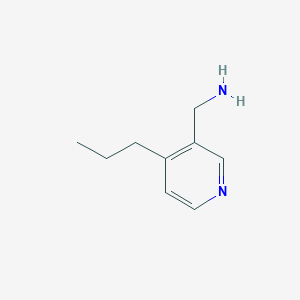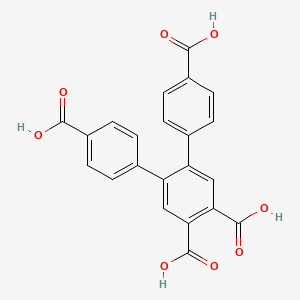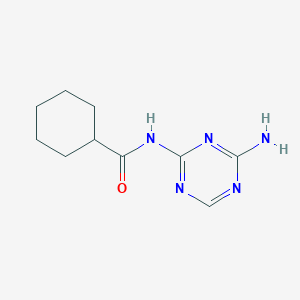
2-Bromo-3-(chloromethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(chloromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and chlorine atoms in this compound makes it a valuable intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3-(chloromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used in these reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.
科学的研究の応用
2-Bromo-3-(chloromethyl)thiophene has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is a valuable building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
作用機序
The mechanism of action of 2-Bromo-3-(chloromethyl)thiophene in various applications depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds . The presence of halogen atoms in the compound facilitates these reactions by stabilizing intermediates and enhancing reactivity.
類似化合物との比較
Similar Compounds
2-Bromothiophene: Lacks the chloromethyl group, making it less versatile for certain reactions.
3-Chloro-5-iodothiophene-2-carbaldehyde: Contains different halogen substituents, leading to different reactivity and applications.
2-Chloromethylthiophene:
Uniqueness
2-Bromo-3-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions and applications compared to similar compounds. The dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science.
特性
分子式 |
C5H4BrClS |
|---|---|
分子量 |
211.51 g/mol |
IUPAC名 |
2-bromo-3-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H4BrClS/c6-5-4(3-7)1-2-8-5/h1-2H,3H2 |
InChIキー |
KYCPHLZHYHMPAI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)








